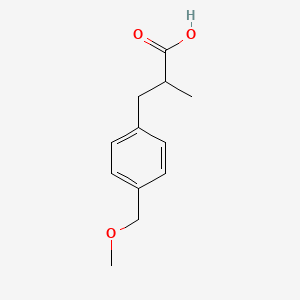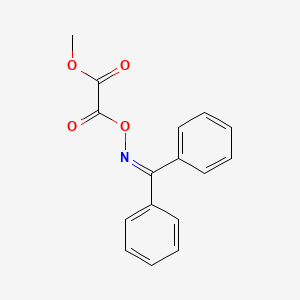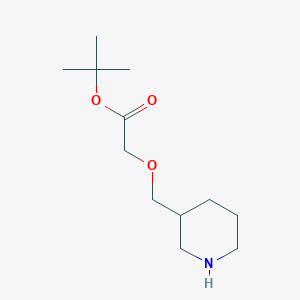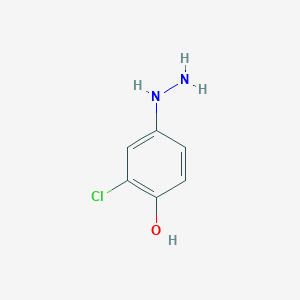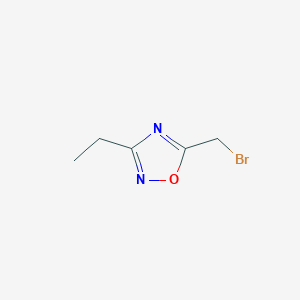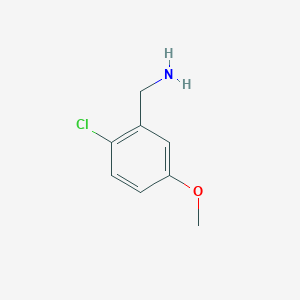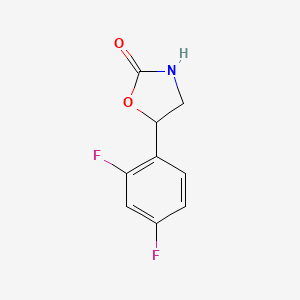
5-(2,4-Difluorophenyl)oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,4-Difluorophenyl)oxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class. This compound is characterized by the presence of a 2-oxazolidinone ring substituted with a 2,4-difluorophenyl group. Oxazolidinones are known for their significant pharmacological properties, particularly as antimicrobial agents .
Méthodes De Préparation
The synthesis of 5-(2,4-Difluorophenyl)oxazolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 2,4-difluoroaniline with ethyl chloroformate to form an intermediate, which is then cyclized to produce the oxazolidinone ring . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
5-(2,4-Difluorophenyl)oxazolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
5-(2,4-Difluorophenyl)oxazolidin-2-one has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(2,4-Difluorophenyl)oxazolidin-2-one involves the inhibition of bacterial protein synthesis. It binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication . The molecular targets include the 50S subunit of the bacterial ribosome, and the pathways involved are related to protein synthesis inhibition .
Comparaison Avec Des Composés Similaires
5-(2,4-Difluorophenyl)oxazolidin-2-one can be compared with other oxazolidinones such as linezolid and tedizolid. While all these compounds share a common oxazolidinone core, this compound is unique due to its specific substitution pattern, which imparts distinct pharmacological properties . Similar compounds include:
Linezolid: An antimicrobial agent used to treat infections caused by Gram-positive bacteria.
Tedizolid: A more potent derivative of linezolid with improved pharmacokinetic properties.
Propriétés
Formule moléculaire |
C9H7F2NO2 |
|---|---|
Poids moléculaire |
199.15 g/mol |
Nom IUPAC |
5-(2,4-difluorophenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H7F2NO2/c10-5-1-2-6(7(11)3-5)8-4-12-9(13)14-8/h1-3,8H,4H2,(H,12,13) |
Clé InChI |
IURJJRXORYXPEJ-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC(=O)N1)C2=C(C=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



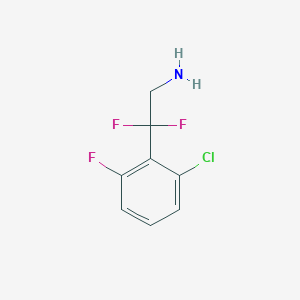

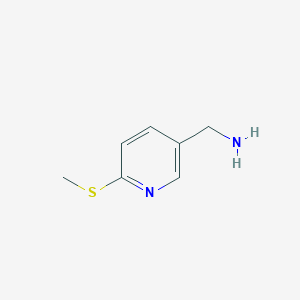
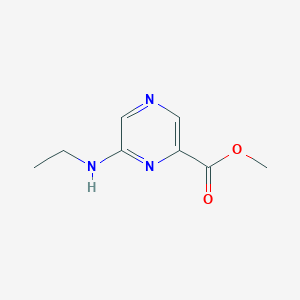
![I+/--(Aminomethyl)bicyclo[2.2.1]hept-5-ene-2-methanol](/img/structure/B13519752.png)


